Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone
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Overview
Description
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H24N2O and a molecular weight of 272.39 g/mol It is characterized by the presence of a cyclobutyl group, a piperazine ring with a methyl substitution, and a phenyl ketone moiety
Preparation Methods
The synthesis of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring with a methyl substitution is synthesized through nucleophilic substitution reactions.
Coupling with Phenyl Ketone: The final step involves coupling the cyclobutyl and piperazine intermediates with a phenyl ketone derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl ketone can be compared with similar compounds such as:
Cyclobutyl 4-(4-piperazinomethyl)phenyl ketone: Lacks the methyl substitution on the piperazine ring.
Cyclobutyl 4-(4-methylpiperazinomethyl)benzyl ketone: Contains a benzyl group instead of a phenyl group.
Cyclobutyl 4-(4-methylpiperazinomethyl)phenyl methanol: Contains a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
cyclobutyl-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-14-5-7-16(8-6-14)17(20)15-3-2-4-15/h5-8,15H,2-4,9-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKHSFXYYDMMDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643002 |
Source
|
Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-48-9 |
Source
|
Record name | Cyclobutyl[4-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898763-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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